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Compound of Interest

Compound Name: 2-Diazoniobenzoate

Cat. No.: B1251585

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of 2-diazoniobenzoate, a
pivotal intermediate in organic synthesis. This document provides a comprehensive overview of
its zwitterionic nature, supported by available data, detailed experimental protocols for its
synthesis, and visualizations of its structure and reactivity.

Introduction

2-Diazoniobenzoate, also known as benzenediazonium-2-carboxylate, is an aromatic organic
compound with the chemical formula C7HaN202.[1] It is structurally characterized by a benzene
ring substituted with a diazonium group (-N2*) at the 2-position and a carboxylate group (-
COO") at the 1-position.[2] This unique arrangement of a positively charged diazonium group
adjacent to a negatively charged carboxylate group confers a zwitterionic, or inner salt,
character to the molecule. This internal charge separation significantly influences its stability,
solubility, and reactivity.

Notably, 2-diazoniobenzoate is a highly reactive and potentially explosive compound,
particularly in its dry, solid state.[3][4] It is a crucial precursor for the in-situ generation of
benzyne (1,2-didehydrobenzene), a highly reactive intermediate widely used in the synthesis of
complex organic molecules, including pharmaceuticals and materials.[2][5][6] The thermal
decomposition of 2-diazoniobenzoate proceeds via the concerted elimination of nitrogen gas
(N2) and carbon dioxide (CO2).[5][7]
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Physicochemical Properties

The inherent zwitterionic nature of 2-diazoniobenzoate dictates its physical and chemical

properties. While extensive experimental data is not readily available in the literature,

computed properties provide valuable insights.

Property Value Source
Molecular Formula C7HaN20:2 [1]
Molecular Weight 148.12 g/mol [1]
IUPAC Name 2-diazoniobenzoate [1]
CAS Number 1608-42-0 [1]
Appearance Colorless crystalline solid

Solubility in Organics Insoluble [3]
Computed Properties

XLogP3 2.8 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C)c;untg p 3 s
Rotatable Bond Count 0 [1]

Exact Mass

148.027277375 Da

[1]

Complexity

200

[1]

Zwitterionic Structure and Spectroscopic Evidence

The zwitterionic structure of 2-diazoniobenzoate is the cornerstone of its chemical behavior.

The formal positive charge on the diazonium group and the negative charge on the carboxylate

group are key features.

Infrared (IR) Spectroscopy
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While a complete, assigned experimental IR spectrum for zwitterionic 2-diazoniobenzoate is
not readily available, the expected characteristic absorption bands would provide strong
evidence for its structure. The diazonium group (N=N+) typically exhibits a strong, sharp
absorption in the region of 2300-2240 cm~*. The carboxylate group (COO~) would show a
strong asymmetric stretching vibration between 1650-1550 cm~* and a weaker symmetric
stretching vibration near 1400 cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR spectra of 2-diazoniobenzoate are not widely reported.
However, based on related diazonium compounds, the aromatic protons would be expected to
appear in the range of 7.0-8.5 ppm. In 13C NMR, the carbon atom attached to the diazonium
group is expected to be significantly deshielded.[8] The carboxylate carbon would typically
appear in the range of 160-180 ppm.

UV-Visible Spectroscopy

The UV-Vis spectrum of the precursor, anthranilic acid, shows absorption maxima that are
altered upon diazotization.[9] The formation of the diazonium salt introduces a new
chromophore, which is expected to absorb in the UV region. Evidence from flash photolysis of
solid 2-diazoniobenzoate suggests a transient absorption band around 245 nm, which has
been tentatively assigned to the resulting benzyne.[5]

Experimental Protocols

The synthesis of 2-diazoniobenzoate is a well-established procedure, though it requires
careful handling due to the explosive nature of the product. The following protocol is adapted
from Organic Syntheses.

Synthesis of Benzenediazonium-2-carboxylate
Materials:

e Anthranilic acid

e Amyl nitrite

e Tetrahydrofuran (THF)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1251585?utm_src=pdf-body
https://www.benchchem.com/product/b1251585?utm_src=pdf-body
https://authors.library.caltech.edu/records/gqw6f-a5j72
https://www.researchgate.net/figure/UV-visible-spectra-of-the-anthranilic-acid-and-the-complexes-1-10_fig5_359517274
https://www.benchchem.com/product/b1251585?utm_src=pdf-body
https://www.researchgate.net/publication/300860288_Benzenediazonium-2-Carboxylate_and_Biphenylene
https://www.benchchem.com/product/b1251585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 1,2-Dichloroethane

e Ice

Procedure:

In a fume hood and behind a safety shield, dissolve anthranilic acid in tetrahydrofuran in a
beaker equipped with a magnetic stirrer and a thermometer.

e Cool the solution in an ice-water bath.

» Slowly add amyl nitrite to the stirred solution. An exothermic reaction will occur; maintain the
temperature between 15-20 °C.

» Continue stirring in the ice bath for 1-1.5 hours. A tan-colored precipitate of
benzenediazonium-2-carboxylate will form.

o Collect the product by suction filtration using a Buchner funnel. Caution: Do not allow the
filter cake to become dry, as it is explosive.

» Wash the filter cake with cold tetrahydrofuran until the washings are colorless.
e Wash the filter cake with 1,2-dichloroethane to remove the THF.
e The resulting solvent-wet solid is used directly in subsequent reactions without drying.

Mandatory Visualizations
Zwitterionic Structure of 2-Diazoniobenzoate

Caption: Zwitterionic structure of 2-diazoniobenzoate.

Synthesis of 2-Diazoniobenzoate from Anthranilic Acid
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Caption: Synthesis of 2-diazoniobenzoate.

Decomposition to Benzyne and Subsequent Diels-Alder
Reaction
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Caption: Benzyne formation and reaction.
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Conclusion

2-Diazoniobenzoate is a fascinating and synthetically valuable molecule whose zwitterionic
nature is central to its properties and reactivity. While a comprehensive experimental dataset
remains to be fully compiled in publicly accessible literature, the available structural and
synthetic information provides a strong foundation for its use in research and development. Its
role as a readily accessible precursor to the benzyne intermediate ensures its continued
importance in the construction of complex molecular architectures. Researchers and drug
development professionals should proceed with a thorough understanding of its reactive and
hazardous nature, adhering to strict safety protocols during its synthesis and handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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